N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide
Description
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Properties
IUPAC Name |
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-12-7-4-8-13(10-12)16-14(17-18)9-11-5-2-1-3-6-11/h4,7-8,10-11,18H,1-3,5-6,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYQFCDJJKTBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=NC2=CC(=CC=C2)Cl)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-chlorophenyl)-2-cyclohexyl-N-hydroxyethanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H16ClN3O
- Molecular Weight : 267.74 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a chlorophenyl group, a cyclohexyl moiety, and a hydroxylamine functional group, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties . It acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. By modulating gene expression through epigenetic mechanisms, this compound shows promise in treating various cancers.
Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis, highlighting its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cell cycle regulation and apoptosis, particularly HDACs.
- Disruption of Membrane Integrity : Its interaction with bacterial membranes leads to increased permeability, ultimately causing cell lysis.
- Modulation of Signaling Pathways : The compound influences several signaling pathways related to inflammation and cellular stress responses.
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in:
- Antibiotic Development : As a candidate for new antimicrobial agents against resistant bacterial strains.
- Cancer Therapy : As a part of combination therapies targeting HDACs in various malignancies.
- Neurodegenerative Diseases : Preliminary studies suggest it may have neuroprotective effects, warranting further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
